

Aminoacetone Hydrochloride: Technical Risk Profile & Application Guide

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Compound of Interest

Compound Name: 1-Aminopropan-2-one;hydron;chloride

CAS No.: 7737-17-9

Cat. No.: B019296

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CAS: 7737-17-9 | Formula: C_3H_8ClNO | MW: 109.55 g/mol [1][2][3]

Part 1: Molecular Identity & The Instability Paradox

Aminoacetone hydrochloride (AA[1][4]·HCl) is not merely a chemical reagent; it is a metabolic probe critical for understanding oxidative stress, mitochondrial dysfunction, and the Maillard reaction in diabetic pathology. Unlike standard stable reagents, AA·HCl possesses a "ticking clock" mechanism: upon neutralization or exposure to physiological pH, it rapidly degrades or oxidizes.

This guide moves beyond the standard Safety Data Sheet (SDS) to address the chemical behavior that dictates safety and experimental success.

1.1 The Core Instability

Commercially available AA is stabilized as the hydrochloride salt. The free base (Aminoacetone) is thermodynamically unstable. In solution, particularly at pH > 7.0, it undergoes two competing destructive pathways:

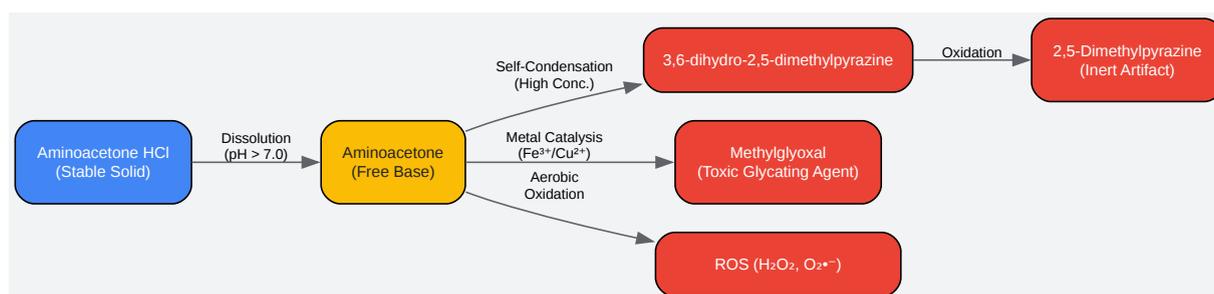
- **Aerobic Oxidation:** Catalyzed by transition metals (Fe^{3+} , Cu^{2+}), generating methylglyoxal (MGO), hydrogen peroxide (H_2O_2), and superoxide radicals.
- **Self-Condensation:** Dimerization to form substituted pyrazines.

Experimental Implication: Researchers often fail to observe expected biological effects because their AA stock has already converted to 2,5-dimethylpyrazine before reaching the cell culture.

Part 2: Critical Degradation Pathways (Visualization)

The following diagram illustrates the divergent pathways of Aminoacetone degradation.

Understanding this is essential for controlling experimental variables.



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Caption: Divergent degradation pathways of Aminoacetone upon neutralization. The pyrazine pathway represents sample loss; the MGO pathway represents biological toxicity.

Part 3: Toxicological Profile & Mechanism

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

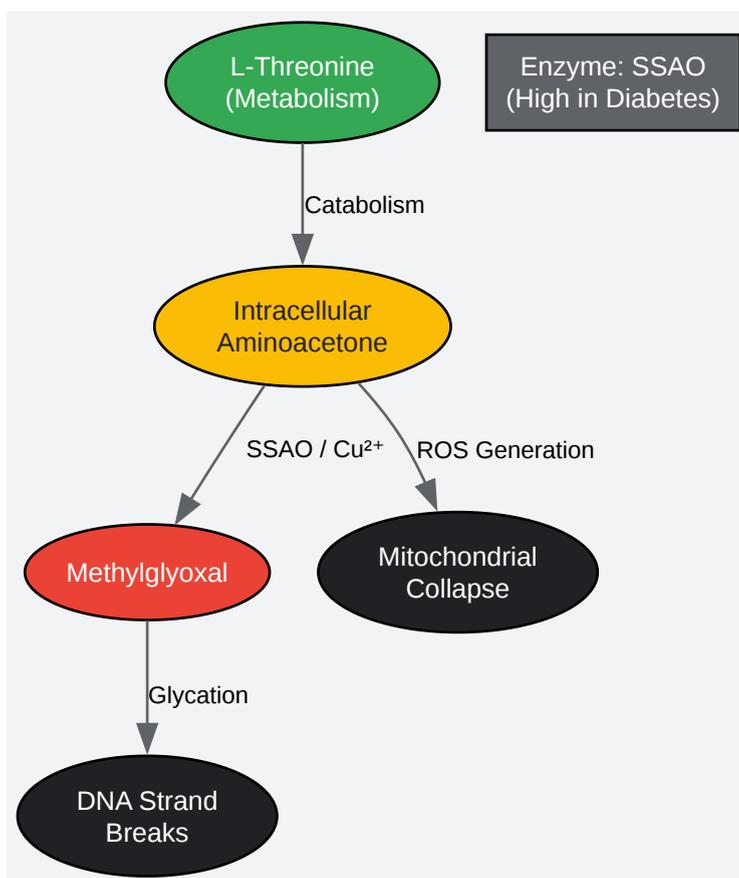
While standard SDS classifications list irritation, the true pharmacological hazard is its role as a pro-oxidant Trojan horse.

3.1 The "Trojan Horse" Mechanism

AA·HCl is structurally similar to glycine and threonine. It enters cells and mitochondria, where it is metabolized by Semicarbazide-Sensitive Amine Oxidase (SSAO) or undergoes metal-catalyzed auto-oxidation.

- Mitochondrial Permeabilization: AA oxidation generates enoyl radicals and ROS, which open the Mitochondrial Permeability Transition Pore (MPTP), leading to cytochrome c release and apoptosis [1].
- Protein Crosslinking: The metabolite Methylglyoxal (MGO) is a potent glycation agent, forming Advanced Glycation End-products (AGEs) with proteins and DNA [2].

3.2 Biological Toxicity Pathway



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Caption: Mechanism of Aminoacetone-induced cellular toxicity via ROS generation and Methylglyoxal formation.

Part 4: Self-Validating Handling Protocols

To ensure scientific integrity, you must validate that your reagent has not degraded into pyrazines.

4.1 Storage & Stability

| Condition | Duration | Status |
|--------------------|------------|---|
| Solid (-20°C) | 6 Months | Stable if desiccated. |
| Solid (RT) | < 48 Hours | Hygroscopic; risk of hydrolysis. |
| Solution (Acidic) | Days | Stable at pH < 3. |
| Solution (Neutral) | Minutes | Rapid dimerization (yellowing indicates degradation). |

4.2 Protocol: Preparation & Quality Check (The "Self-Validating" System)

Objective: Prepare a stock solution and verify absence of 2,5-dimethylpyrazine.

- Solvent Choice: Use deoxygenated water or DMSO. Avoid phosphate buffers initially (accelerates auto-oxidation).
- Dissolution: Dissolve AA·HCl to 10-100 mM. Keep on ice.
- Validation Step (UV-Vis):
 - Procedure: Scan absorbance from 200–400 nm.
 - Pass Criteria: Peak near 260–270 nm is minimal/absent.
 - Fail Criteria: Strong absorbance at 275 nm indicates formation of pyrazine derivatives (dimerization has occurred) [3].
- Usage: Use immediately. Do not store neutral solutions.

4.3 Emergency Response

- Inhalation: Move to fresh air. AA dust is caustic to mucous membranes.
- Skin Contact: Wash with soap/water.[4] Note: Yellow staining on skin indicates reaction with skin proteins (Maillard reaction) and potential oxidative damage.

- Eye Contact: Rinse for 15 mins. Consult ophthalmologist.

Part 5: Quantitative Data Summary

| Property | Value | Note |
|-----------------|-------------------------------|---|
| Melting Point | -208–210°C | Decomposes upon melting [4]. |
| Solubility | > 50 mg/mL (H ₂ O) | Highly soluble; acidic pH in solution. |
| pKa | ~7.3 (amine) | At physiological pH, significant fraction is unprotonated (reactive). |
| Redox Potential | -0.51 V | Capable of reducing Ferricytochrome c directly [5]. |

References

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